2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a phenoxy group substituted with a methyl group at the 3-position, and an acetamide group linked to a pyridin-4-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 3-methylphenol with 4-pyridinemethanamine in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyridin-4-ylmethyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
- 2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide
- 2-(3-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the pyridin-4-ylmethyl moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAJRYPUBSOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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